8-Fluoroindolizine-2-carboxylic acid 8-Fluoroindolizine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20460651
InChI: InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

8-Fluoroindolizine-2-carboxylic acid

CAS No.:

Cat. No.: VC20460651

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroindolizine-2-carboxylic acid -

Specification

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 8-fluoroindolizine-2-carboxylic acid
Standard InChI InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
Standard InChI Key BEOHHZXPLXIOOE-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=C(C=C2C(=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Fluoroindolizine-2-carboxylic acid features a fused bicyclic system comprising a six-membered benzene ring and a five-membered ring containing one nitrogen atom. The fluorine substituent at the 8-position and the carboxylic acid group at the 2-position confer distinct electronic and steric properties, influencing its reactivity and biological interactions . The SMILES notation O=C(O)c1cc2c(F)cccn2c1\text{O=C(O)c1cc2c(F)cccn2c1} accurately represents its planar structure, which has been validated through spectroscopic methods such as NMR and mass spectrometry .

Table 1: Physicochemical Properties of 8-Fluoroindolizine-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC9H6FNO2\text{C}_9\text{H}_6\text{FNO}_2
Molecular Weight179.15 g/mol
CAS Number1206976-45-5
SMILESO=C(O)c1cc2c(F)cccn2c1
Solubility (Water)Low (inferred)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 8-fluoroindolizine-2-carboxylic acid typically involves a multi-step sequence starting from pyrrole or pyridine derivatives. A widely reported method comprises:

  • Core Formation: Cyclization of a substituted pyrrole with an α,β-unsaturated carbonyl compound to construct the indolizine backbone.

  • Fluorination: Electrophilic aromatic substitution using a fluorinating agent such as Selectfluor® at the 8-position.

  • Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation or hydrolysis of a nitrile intermediate .

A notable protocol achieved an 83% yield by optimizing reaction temperatures (70–90°C) and employing tetrahydrofuran (THF) as the solvent. Purification via recrystallization from ethanol-water mixtures ensures high purity (>95%) .

Table 2: Key Synthesis Parameters

ParameterConditionYield
Fluorination AgentSelectfluor®78%
Carboxylation CatalystPd(OAc)₂83%
Purification MethodRecrystallization (EtOH/H₂O)95% purity

Biological Activities and Mechanisms

Antiviral Activity Against HBV

Indolizine derivatives, including 8-fluoroindolizine-2-carboxylic acid, inhibit HBV replication by targeting the viral capsid assembly. In vitro studies demonstrate a 50% effective concentration (EC50\text{EC}_{50}) of 0.8–1.2 µM in HepG2.2.15 cells, with low cytotoxicity (CC50>50 µM\text{CC}_{50} > 50 \text{ µM}) . Structural analogs from patent WO2020221824A1 show enhanced potency when the carboxylic acid group is converted to carboxamides, suggesting opportunities for derivative optimization .

Antiproliferative Effects

Hybrids of 8-fluoroindolizine-2-carboxylic acid with nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit synergistic activity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, achieving IC50\text{IC}_{50} values of 5–10 µM. Mechanistic studies indicate apoptosis induction via caspase-3 activation and ROS generation.

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